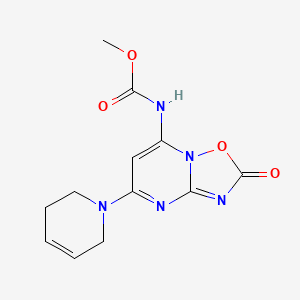
Cytidine monophosphate-N-glycoloylneuraminic acid
Vue d'ensemble
Description
Cytidine monophosphate-N-glycoloylneuraminic acid is a derivative of sialic acid, a family of more than 50 naturally occurring acidic nine-carbon backbone monosaccharides. This compound is synthesized from its precursor, N-acetylneuraminic acid, by the enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase . It is commonly found in the terminal positions of various glycan chains in mammals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cytidine monophosphate-N-glycoloylneuraminic acid involves the hydroxylation of cytidine monophosphate-N-acetylneuraminic acid. This reaction is catalyzed by the enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase, which requires cofactors such as NADH, cytochrome b5, b5 reductase, iron, and molecular oxygen . The reaction takes place in the cytosol and involves a complex mechanism .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine monophosphate-N-glycoloylneuraminic acid primarily undergoes hydroxylation reactions. The enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase catalyzes the conversion of cytidine monophosphate-N-acetylneuraminic acid to this compound .
Common Reagents and Conditions
The hydroxylation reaction requires NADH, cytochrome b5, b5 reductase, iron, and molecular oxygen as cofactors . These reagents facilitate the conversion process in the cytosol .
Major Products Formed
The major product formed from the hydroxylation reaction is this compound .
Applications De Recherche Scientifique
Cytidine monophosphate-N-glycoloylneuraminic acid has several scientific research applications:
Chemistry: It is used in the study of glycan structures and their roles in biological processes.
Biology: It is involved in the study of cell-cell communication and immune responses.
Medicine: Research on this compound contributes to understanding diseases related to sialic acid metabolism.
Industry: It is used in the production of glycoproteins and glycolipids for various applications.
Mécanisme D'action
Cytidine monophosphate-N-glycoloylneuraminic acid exerts its effects by participating in the formation of sialylated glycoproteins and glycolipids. This modification plays a crucial role in cell-cell communication and immune responses . The enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase catalyzes the conversion of cytidine monophosphate-N-acetylneuraminic acid to this compound, which is then incorporated into glycan chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylneuraminic acid: The precursor of cytidine monophosphate-N-glycoloylneuraminic acid.
N-glycolylneuraminic acid: Another derivative of sialic acid commonly found in mammals.
Uniqueness
This compound is unique due to its specific hydroxylation reaction catalyzed by cytidine monophosphate-N-acetylneuraminic acid hydroxylase . This compound plays a distinct role in the formation of sialylated glycoproteins and glycolipids, which are essential for various biological processes .
Propriétés
IUPAC Name |
(2R,4S,5R,6R)-2-[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N4O17P/c21-10-1-2-24(19(35)22-10)17-15(32)14(31)9(39-17)6-38-42(36,37)41-20(18(33)34)3-7(27)12(23-11(29)5-26)16(40-20)13(30)8(28)4-25/h1-2,7-9,12-17,25-28,30-32H,3-6H2,(H,23,29)(H,33,34)(H,36,37)(H2,21,22,35)/t7-,8+,9+,12+,13+,14+,15+,16+,17?,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEWKBQADMRCLO-YKNQQZBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=NC3=O)N)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N4O17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904349 | |
| Record name | Cytidine monophosphate-N-glycoloylneuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98300-80-2 | |
| Record name | Cytidine monophosphate-N-glycoloylneuraminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098300802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine monophosphate-N-glycoloylneuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium](/img/structure/B1221682.png)



